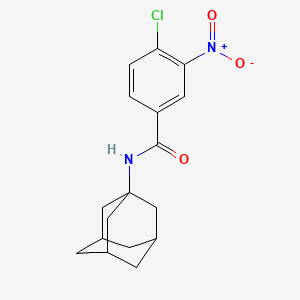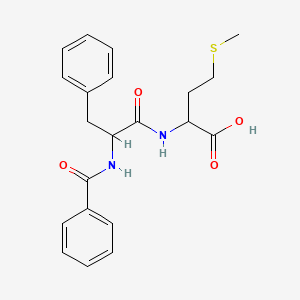![molecular formula C10H10ClNO3 B3931087 3-[(2-chlorophenyl)(hydroxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B3931087.png)
3-[(2-chlorophenyl)(hydroxy)methyl]-1,3-oxazolidin-2-one
Overview
Description
3-[(2-chlorophenyl)(hydroxy)methyl]-1,3-oxazolidin-2-one is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is also known as Chloramphenicol, which is a broad-spectrum antibiotic that is used to treat bacterial infections. However,
Mechanism of Action
The mechanism of action of 3-[(2-chlorophenyl)(hydroxy)methyl]-1,3-oxazolidin-2-one involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit. This leads to the inhibition of peptidyl transferase activity, which is essential for the synthesis of bacterial proteins.
Biochemical and Physiological Effects
Studies have shown that this compound can affect various biochemical and physiological processes in the body. This compound has been found to inhibit the growth of various bacterial and fungal strains, including multidrug-resistant strains. Additionally, this compound has been found to exhibit antiviral activity against certain viruses, such as influenza A and B viruses.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-[(2-chlorophenyl)(hydroxy)methyl]-1,3-oxazolidin-2-one in lab experiments is its broad-spectrum antibacterial activity. This makes it a useful tool for studying bacterial infections and developing new antibiotics. However, one of the limitations of using this compound is its potential toxicity to human cells, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on 3-[(2-chlorophenyl)(hydroxy)methyl]-1,3-oxazolidin-2-one. One potential direction is to develop new derivatives of this compound that exhibit improved antibacterial and antifungal activity. Another direction is to explore the potential applications of this compound in treating viral infections and cancer. Additionally, further research is needed to understand the mechanism of action of this compound and its potential side effects on human cells.
Conclusion
In conclusion, this compound is a chemical compound that has significant potential for scientific research applications. This compound exhibits various biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. While there are limitations to its use in certain experiments, further research is needed to explore its full potential and develop new derivatives with improved activity.
Scientific Research Applications
3-[(2-chlorophenyl)(hydroxy)methyl]-1,3-oxazolidin-2-one has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit various biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.
properties
IUPAC Name |
3-[(2-chlorophenyl)-hydroxymethyl]-1,3-oxazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3/c11-8-4-2-1-3-7(8)9(13)12-5-6-15-10(12)14/h1-4,9,13H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAIQVCLQHGNVFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1C(C2=CC=CC=C2Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[3-(dimethylamino)-2-methylpropyl]-2-(4-nitrophenyl)acetamide](/img/structure/B3931026.png)

![2-oxo-3-(2-pyridin-2-ylethyl)-1-(2-pyrrolidin-1-ylethyl)-2,3-dihydro-1H-imidazo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B3931054.png)

![N-[4-(acetylamino)phenyl]-2-phenoxypropanamide](/img/structure/B3931067.png)


![2-[4-(1,3-benzodioxol-4-ylmethyl)-1-isobutyl-2-piperazinyl]ethanol](/img/structure/B3931090.png)

![N-[4-(benzyloxy)phenyl]-2-phenoxypropanamide](/img/structure/B3931109.png)
